![molecular formula C12H14Br2O B13310835 1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13310835.png)
1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene is an organic compound with the molecular formula C12H14Br2O . It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a bromocyclopentyl group through an oxygen atom. This compound is part of a broader class of bromobenzene derivatives, known for their reactivity and utility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene typically involves halogenation reactions. One common method is the Friedel-Crafts reaction, where bromobenzene is reacted with a bromocyclopentyl derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as distillation and recrystallization are employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, yielding a de-brominated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s interactions with molecular targets and pathways depend on the specific context of its application, such as binding to enzymes or receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-[(2-ethylhexyl)oxy]benzene: Similar structure with an ethylhexyl group instead of a bromocyclopentyl group.
1-Bromo-4-(pentyloxy)benzene: Contains a pentyloxy group instead of a bromocyclopentyl group.
Uniqueness
1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene is unique due to the presence of the bromocyclopentyl group, which imparts distinct steric and electronic properties.
Eigenschaften
Molekularformel |
C12H14Br2O |
|---|---|
Molekulargewicht |
334.05 g/mol |
IUPAC-Name |
1-bromo-4-[(2-bromocyclopentyl)oxymethyl]benzene |
InChI |
InChI=1S/C12H14Br2O/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)14/h4-7,11-12H,1-3,8H2 |
InChI-Schlüssel |
RDHBGEQZOLASNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)Br)OCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13310752.png)
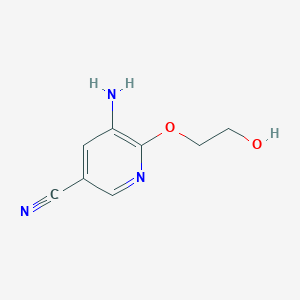
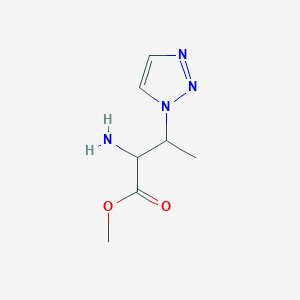
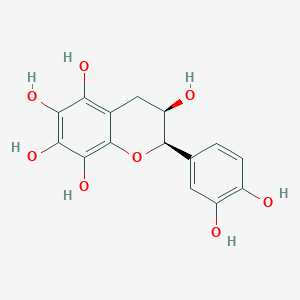
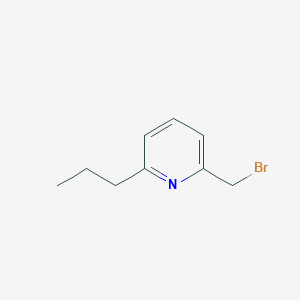

![{3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13310794.png)
![3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13310802.png)

![1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane](/img/structure/B13310818.png)
![4-[(Methylamino)methyl]pyridine-2-sulfonamide](/img/structure/B13310822.png)
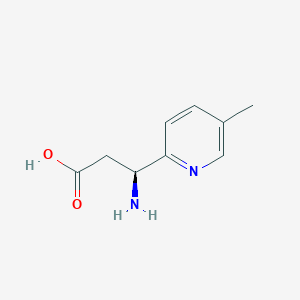

![1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13310833.png)
